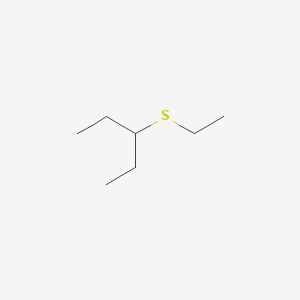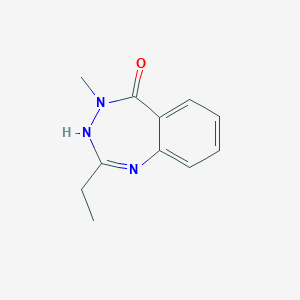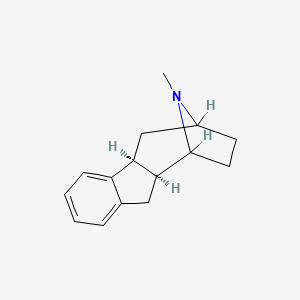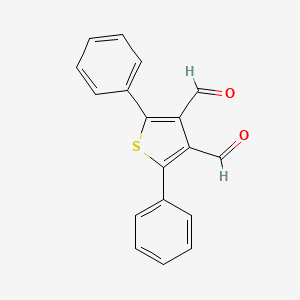![molecular formula C10H18Cl2Si B14622204 (7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane CAS No. 58660-83-6](/img/structure/B14622204.png)
(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,7-Dichlorobicyclo[410]heptan-1-yl)(trimethyl)silane is a unique organosilicon compound that features a bicyclic heptane structure with two chlorine atoms and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane typically involves the reaction of 7,7-dichlorobicyclo[4.1.0]heptane with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. A common method involves the use of a phase transfer catalyst to facilitate the reaction between the organic and aqueous phases .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The bicyclic structure can participate in addition reactions with electrophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Addition Reactions: Electrophiles such as bromine or iodine can be used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.
Addition Reactions: Products include adducts formed by the addition of electrophiles to the bicyclic structure.
Hydrolysis: Products include the corresponding alcohols or silanols.
Applications De Recherche Scientifique
(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used to modify surfaces and improve the properties of materials, such as adhesion and hydrophobicity.
Biological Studies: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane involves its ability to undergo various chemical reactions due to the presence of reactive sites, such as the chlorine atoms and the trimethylsilyl group. The bicyclic structure provides rigidity and steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: This compound is similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl Chloride: This compound contains the trimethylsilyl group but lacks the bicyclic heptane structure.
7,7-Dichlorobicyclo[4.1.0]hept-2-ylphosphonic Dichloride: This compound has a similar bicyclic structure with different substituents.
Uniqueness
(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane is unique due to the combination of the bicyclic heptane structure and the trimethylsilyl group. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
58660-83-6 |
|---|---|
Formule moléculaire |
C10H18Cl2Si |
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
(7,7-dichloro-1-bicyclo[4.1.0]heptanyl)-trimethylsilane |
InChI |
InChI=1S/C10H18Cl2Si/c1-13(2,3)9-7-5-4-6-8(9)10(9,11)12/h8H,4-7H2,1-3H3 |
Clé InChI |
UQIOWUIERQRHBA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C12CCCCC1C2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)





silanol](/img/structure/B14622148.png)




![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)

![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
